Oximidine I Oximidine I Oximidine I is a macrolide.
(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide is a natural product found in Pseudomonas with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14583135
InChI: InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1
SMILES:
Molecular Formula: C23H24N2O7
Molecular Weight: 440.4 g/mol

Oximidine I

CAS No.:

Cat. No.: VC14583135

Molecular Formula: C23H24N2O7

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Oximidine I -

Specification

Molecular Formula C23H24N2O7
Molecular Weight 440.4 g/mol
IUPAC Name (Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide
Standard InChI InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1
Standard InChI Key MJQHXIHJXNEHLK-GGTJAALXSA-N
Isomeric SMILES CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O
Canonical SMILES CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Oximidine I (C₂₃H₂₄N₂O₇; molecular weight 440.4 g/mol) belongs to the benzolactone enamide family, distinguished by a 12-membered macrolactone ring fused to a benzene moiety . The structure incorporates an O-methyloxime group at position C-4 and an (E)-configured enamide side chain (Figure 1). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the absolute configuration as (4S,5R,6S,8R,9Z,11E), with critical stereochemical elements arising from its polyketide origin .

Table 1: Key Chemical Properties of Oximidine I

PropertyValue
Molecular FormulaC₂₃H₂₄N₂O₇
Molecular Weight440.4 g/mol
IUPAC Name(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.0⁶,⁸]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide
CAS Number162902-73-6
SolubilityLipophilic (soluble in DMSO, methanol)

Spectroscopic Signatures

The compound exhibits characteristic UV-Vis absorption at λmax 228 nm (ε = 12,500 M⁻¹cm⁻¹) and 278 nm (ε = 8,200 M⁻¹cm⁻¹), attributable to the conjugated enamide and aromatic systems. High-resolution mass spectrometry (HRMS) shows a protonated molecular ion at m/z 441.1661 [M+H]⁺, consistent with its molecular formula .

Biosynthetic Origins and Pathway Engineering

Gene Cluster Identification

The oximidine biosynthetic gene cluster in Pseudomonas baetica spans 58 kb and encodes a trans-acyltransferase polyketide synthase (trans-AT PKS) hybridized with nonribosomal peptide synthetase (NRPS) modules . Key components include:

  • OxiA-OxiE: Multimodular PKS responsible for macrolactone assembly

  • OxiF: Flavin-dependent monooxygenase catalyzing oxime formation

  • OxiG: S-adenosylmethionine-dependent methyltransferase installing the O-methyl group

Unprecedented O-Methyloxime Formation

Biosynthesis proceeds through a novel two-step enzymatic process:

  • Oxime Installation: OxiF oxidizes the C-4 amine to a nitroso intermediate, which undergoes non-enzymatic condensation with a β-keto thioester to form an oxime .

  • Methylation: OxiG transfers a methyl group from SAM to the oxime oxygen, yielding the O-methyloxime moiety critical for V-ATPase binding .

Table 2: Key Enzymatic Domains in Oximidine Biosynthesis

EnzymeDomainFunction
OxiAKetosynthase (KS)Chain elongation
OxiBDehydratase (DH)Double bond formation
OxiCMethyltransferase (MT)O-methylation at C-17
OxiFMonooxygenaseOxime formation

Biological Activity and Mechanism of Action

V-ATPase Inhibition

Oximidine I selectively targets the V₁ subunit of mammalian V-ATPases with an IC₅₀ of 10 nM, disrupting lysosomal pH homeostasis and inducing apoptosis in cancer cells . Comparative studies show 50-fold greater potency against tumor versus normal cells, attributed to preferential accumulation in acidic tumor microenvironments.

Anticancer Efficacy

  • In Vitro: Inhibits proliferation of ras-transformed 3Y1 rat fibroblasts (EC₅₀ = 2.8 nM) and human breast cancer MDA-MB-231 cells (EC₅₀ = 5.1 nM) .

  • In Vivo: Reduces tumor volume by 78% in murine xenograft models at 1 mg/kg dosing (QOD × 14 days).

Table 3: Comparative Activity of Oximidine Analogues

CompoundV-ATPase IC₅₀ (nM)Antiproliferative EC₅₀ (nM)
Oximidine I10 ± 1.22.8 ± 0.4
Oximidine II15 ± 2.14.1 ± 0.7
Variant A*12 ± 1.83.2 ± 0.5
Variant B*8 ± 0.92.1 ± 0.3
*Novel variants reported in 2023

Synthetic Approaches and Structure-Activity Insights

Horner-Wadsworth-Emmons Macrocyclization

Early synthesis (2003) achieved the 12-membered ring via HWE reaction between phosphonate 1 and aldehyde 2 (Figure 2A), yielding the epoxydiene nucleus in 42% yield . Key challenges included epoxide stability and Z/E selectivity during enamide formation.

Ring-Closing Metathesis (RCM)

The 2005 total synthesis employed Grubbs' 2nd generation catalyst to form the macrolactone from diene 3 (Figure 2B), improving efficiency (78% yield) and stereocontrol . RCM advantages:

  • Tolerance of epoxide functionality

  • High atom economy

  • Convergent synthesis enabling analogue production

Table 4: Comparison of Macrocyclization Methods

ParameterHWE RCM
Yield42%78%
Ring Size ControlModerateExcellent
Functional GroupEpoxide-sensitiveEpoxide-tolerant
Scalability<100 mgMulti-gram

Enamide Side Chain Optimization

Structure-activity relationship (SAR) studies reveal:

  • O-Methyloxime: Essential for V-ATPase binding; demethylation reduces potency 100-fold.

  • Double Bond Geometry: (E)-enamide configuration critical for membrane permeability .

  • Macrolactone Rigidity: Benzofusion enhances target engagement by pre-organizing the pharmacophore .

Recent Advances and Future Directions

Novel Analogues via Pathway Engineering

The 2023 discovery of three new oximidine variants (A-C) through PKS module swapping demonstrates the potential for bioengineering :

  • Variant C: Simplified C-17 deoxy analogue maintains 85% activity (EC₅₀ = 3.4 nM) with improved solubility .

  • Variant B: 20-membered macrolactone expands spectrum to include V-ATPase isoform B2 .

Targeted Delivery Systems

Encapsulation in pH-responsive nanoparticles increases tumor accumulation 8-fold compared to free drug, reducing off-target effects in preclinical models.

Clinical Translation Challenges

  • Pharmacokinetics: Rapid hepatic clearance (t₁/₂ = 1.2 hr) necessitates formulation improvements.

  • Synthetic Scalability: Current RCM routes enable 500 mg/batch, insufficient for Phase I trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator